3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Description
This compound features a benzothiazole 1,1-dioxide core linked to a 1,4-diazepane ring substituted with a 5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl group. The benzothiazole moiety is known for its role in herbicides and antimicrobial agents, while triazolopyrimidine derivatives are often explored for their enzyme-inhibiting properties .
Properties
IUPAC Name |
3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S/c1-13-14(2)22-19-20-12-21-26(19)18(13)25-9-5-8-24(10-11-25)17-15-6-3-4-7-16(15)29(27,28)23-17/h3-4,6-7,12H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGJGNABFYDEPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)N=C1C)N3CCCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolopyrimidines from enaminonitriles . This method involves a tandem reaction using enaminonitriles and benzohydrazides, followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is performed under microwave conditions at 140°C in dry toluene .
Industrial Production Methods
the scalability of the microwave-mediated synthesis and the use of eco-friendly, catalyst-free conditions suggest potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazolopyrimidine or benzothiazole moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the diazepane ring or benzothiazole structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the diazepane or benzothiazole rings .
Scientific Research Applications
3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to inhibit enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound’s structure allows it to bind to these targets, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s triazolopyrimidine and benzothiazole motifs are shared with several agrochemicals and pharmaceuticals. For example:
Triazolopyrimidine sulfonamide herbicides: These inhibit acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. The dimethyl substitution on the triazolopyrimidine ring in the target compound may enhance lipophilicity and target binding compared to non-methylated analogues .
Benzothiazole derivatives: Compounds like 2-amino-1,2-benzothiazole 1,1-dioxide exhibit herbicidal and antifungal activities. The sulfone group in the target compound could improve stability and bioavailability compared to non-sulfonated variants.
Activity and Performance
While direct data on the target compound is absent, highlights methodologies for evaluating similar heterocyclic systems. For instance, N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones were tested for antimicrobial activity at 50 µg/mL, with some outperforming commercial agents like hymexazol . By analogy, the triazolopyrimidine-benzothiazole hybrid may exhibit enhanced bioactivity due to synergistic effects between its moieties.
Data Table: Hypothetical Comparison Based on Structural Analogues
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
